molecular formula C24H28N6O3 B1671446 Gepotidacin CAS No. 1075236-89-3

Gepotidacin

カタログ番号 B1671446
CAS番号: 1075236-89-3
分子量: 448.5 g/mol
InChIキー: PZFAZQUREQIODZ-LJQANCHMSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gepotidacin (also known as GSK2140944) is an experimental antibiotic that acts as a topoisomerase type II inhibitor . It is being studied for the treatment of uncomplicated urinary tract infection (acute cystitis) and infection with Neisseria gonorrhoeae (gonorrhea), including multidrug-resistant strains .


Molecular Structure Analysis

This compound belongs to the class of organic compounds known as pyranopyridines. These are polycyclic aromatic compounds containing a pyran ring fused to a pyridine ring . A detailed molecular structure analysis of this compound was performed using X-ray diffraction, revealing that a single this compound molecule was bound midway between the two scissile DNA bonds and in a pocket between the two GyrA subunits .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C24H28N6O3 and a molar mass of 448.527 g/mol . It is a solid compound with solubility in DMSO of 7.14 mg/mL .

科学的研究の応用

Antibacterial Properties and Mechanism of Action

Gepotidacin, a novel triazaacenaphthylene antibiotic, is a bacterial topoisomerase inhibitor with a unique mechanism of action, distinct from other antibacterial agents like fluoroquinolones. It has demonstrated potent in vitro activity against a range of both wild-type and fluoroquinolone-resistant bacteria, including Staphylococcus aureus and Escherichia coli. Its ability to inhibit bacterial DNA replication positions it as a promising candidate for treating various bacterial infections (Gibson et al., 2019).

Treatment of Urinary Tract Infections (UTIs)

This compound has shown efficacy in preclinical and clinical studies for treating urinary tract infections, including those caused by multidrug-resistant E. coli strains. It has been effective in reducing bacterial counts in animal models of pyelonephritis and in human clinical trials for uncomplicated urinary tract infections, showing promise as a new treatment option for these conditions (Hoover et al., 2019), (Overcash et al., 2020).

Pharmacokinetics and Safety

Studies on the pharmacokinetics, safety, and tolerability of this compound in healthy adults and elderly subjects have shown that its pharmacokinetic parameters are dose-proportional and consistent across age groups. These studies support the development of this compound in further clinical studies,as it has been generally well-tolerated with no significant safety concerns. This is crucial in establishing this compound as a reliable therapeutic option for various infections (Tiffany et al., 2022).

Efficacy Against Specific Bacterial Strains

This compound has demonstrated efficacy against various bacterial strains, including Neisseria gonorrhoeae and Haemophilus influenzae. However, its effectiveness against these specific strains varies and is influenced by the testing methodologies used. These findings highlight the importance of appropriate susceptibility testing methods for this compound to ensure accurate evaluation of its effectiveness against these pathogens (Arends et al., 2020).

Potential in Treating Pneumonic Plague

A notable application of this compound is its efficacy in a nonhuman primate model of pneumonic plague caused by Yersinia pestis. This indicates its potential as a treatment option for serious, life-threatening infections such as pneumonic plague, especially considering its unique mechanism of action and effectiveness against antibiotic-resistant strains (Jakielaszek et al., 2022).

作用機序

Gepotidacin acts as a potent inhibitor of gyrase-catalyzed DNA supercoiling and relaxation of positively supercoiled substrates . Unlike fluoroquinolones, which induce primarily double-stranded DNA breaks, this compound induces high levels of gyrase-mediated single-stranded breaks . This compound forms gyrase-DNA cleavage complexes that are stable for more than 4 hours .

Safety and Hazards

The most frequently reported adverse events in clinical trials were nausea (20%) and diarrhea (13%) . Safety precautions include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

将来の方向性

Gepotidacin has shown promise in phase III clinical trials for the treatment of uncomplicated urinary tract infection and urogenital gonorrhea . The US FDA submission is planned for Q2 2023 . The development of this compound is the result of a successful public-private partnership between GSK, the US government’s Biomedical Advanced Research and Development Authority (BARDA), and Defense Threat Reduction Agency (DTRA) .

特性

IUPAC Name

(3R)-3-[[4-(3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethylamino)piperidin-1-yl]methyl]-1,4,7-triazatricyclo[6.3.1.04,12]dodeca-6,8(12),9-triene-5,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O3/c31-22-4-3-20-24-29(22)15-19(30(24)23(32)13-27-20)14-28-7-5-17(6-8-28)25-11-18-10-16-2-1-9-33-21(16)12-26-18/h3-4,10,12-13,17,19,25H,1-2,5-9,11,14-15H2/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFAZQUREQIODZ-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)CC4CN5C(=O)C=CC6=C5N4C(=O)C=N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)C[C@@H]4CN5C(=O)C=CC6=C5N4C(=O)C=N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501028208
Record name Gepotidacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1075236-89-3
Record name (2R)-2-[[4-[[(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methyl]amino]-1-piperidinyl]methyl]-1,2-dihydro-3H,8H-2a,5,8a-triazaacenaphthylene-3,8-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1075236-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gepotidacin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1075236893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gepotidacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12134
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gepotidacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-[[4-[(3,4-DIHYDRO-2H-PYRANO[2,3-C]PYRIDIN-6-YLMETHYL)AMINO]-1-PIPERIDINYL]METHYL]-1,2-DIHYDRO-3H,8H-2A,5,8A-TRIAZAACENAPHTHYLENE-3,8-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GEPOTIDACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVF0PR037D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gepotidacin
Reactant of Route 2
Gepotidacin
Reactant of Route 3
Gepotidacin
Reactant of Route 4
Gepotidacin
Reactant of Route 5
Gepotidacin
Reactant of Route 6
Reactant of Route 6
Gepotidacin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。